(5-Bromo-2-fluorophenyl)(phenyl)methanone

Description

Structural Identification and IUPAC Nomenclature

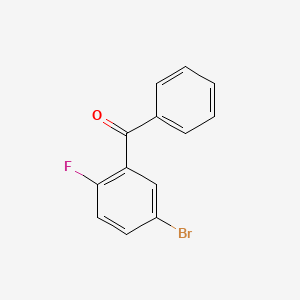

(5-Bromo-2-fluorophenyl)(phenyl)methanone is a substituted benzophenone derivative characterized by a ketone group bridging two aromatic rings. The IUPAC name reflects its substitution pattern: one phenyl ring bears a fluorine atom at the ortho position (C2) and a bromine atom at the meta position (C5), while the other phenyl group remains unsubstituted. The systematic nomenclature ensures precise identification of substituent locations, critical for distinguishing it from positional isomers.

Molecular formula : $$ \text{C}{13}\text{H}{8}\text{Br}\text{F}\text{O} $$

Molecular weight : 279.09 g/mol (calculated from atomic weights: C: 12.01, H: 1.008, Br: 79.90, F: 19.00, O: 16.00).

| Property | Value |

|---|---|

| IUPAC Name | (5-Bromo-2-fluorophenyl)(phenyl)methanone |

| SMILES | FC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |

| Key Functional Groups | Ketone, halogen (Br, F) |

The SMILES notation explicitly encodes the connectivity and substituent positions, facilitating computational modeling and database searches.

Historical Context in Organohalogen Chemistry

Organohalogens have played a transformative role in synthetic chemistry since the 19th century, with halogenated benzophenones emerging as key intermediates in pharmaceuticals and materials science. The synthesis of (5-bromo-2-fluorophenyl)(phenyl)methanone builds on classical methods like Friedel-Crafts acylation , which enabled the scalable production of diaryl ketones. Early 20th-century advancements in halogenation techniques, particularly electrophilic aromatic substitution, allowed precise installation of bromine and fluorine atoms onto aromatic rings, enhancing compound reactivity and stability.

The compound’s development aligns with broader trends in medicinal chemistry , where halogen substituents are leveraged to modulate pharmacokinetic properties. For example, fluorine’s electronegativity improves metabolic stability, while bromine’s bulk influences binding affinity.

Position Within Aryl Ketone Family

As a diaryl ketone , (5-bromo-2-fluorophenyl)(phenyl)methanone belongs to a structurally diverse family with applications ranging from photoredox catalysis to polymer synthesis. Its substitution pattern distinguishes it from simpler benzophenones (e.g., diphenylmethanone) and confers unique electronic properties:

- Electron-withdrawing effects : The fluorine and bromine atoms reduce electron density at the ketone carbonyl, increasing electrophilicity and facilitating nucleophilic attack.

- Steric influences : The ortho-fluorine introduces steric hindrance, potentially directing regioselectivity in cross-coupling reactions.

Comparative analysis with related compounds highlights its synthetic versatility:

This compound’s dual halogenation strategy exemplifies modern efforts to tailor aryl ketones for specialized roles in organic synthesis.

Properties

IUPAC Name |

(5-bromo-2-fluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERLHWDVTGPLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that (5-Bromo-2-fluorophenyl)(phenyl)methanone may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects. These activities suggest that (5-Bromo-2-fluorophenyl)(phenyl)methanone may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Related compounds have been found to possess various biological activities, indicating that they may affect a broad range of biochemical pathways.

Pharmacokinetics

It’s known that the compound is a solid crystal and is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide. These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have shown a variety of biological activities, suggesting that (5-bromo-2-fluorophenyl)(phenyl)methanone may have diverse molecular and cellular effects.

Action Environment

It’s known that the compound is a solid crystal and is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide. These properties could influence its stability and efficacy in different environments.

Biological Activity

(5-Bromo-2-fluorophenyl)(phenyl)methanone is an organic compound classified as an aryl ketone, characterized by the presence of bromine and fluorine substituents on its phenyl rings. This unique structural configuration suggests potential biological activities that merit investigation. This article reviews existing literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of (5-Bromo-2-fluorophenyl)(phenyl)methanone is with a molecular weight of approximately 279.1 g/mol. The compound features a central carbonyl group attached to two phenyl rings, one of which is substituted with bromine at the 5-position and fluorine at the 2-position. The presence of these halogen atoms enhances the compound's reactivity and potential for biological interactions due to their electron-withdrawing effects.

Antimicrobial Activity

Research indicates that compounds similar to (5-Bromo-2-fluorophenyl)(phenyl)methanone exhibit significant antimicrobial properties. The halogen substituents can enhance lipophilicity, allowing better membrane penetration and interaction with microbial targets. In vitro studies have demonstrated that halogenated phenyl derivatives can inhibit the growth of various bacterial strains, suggesting that (5-Bromo-2-fluorophenyl)(phenyl)methanone may possess similar antimicrobial efficacy.

Anticancer Properties

The anticancer potential of (5-Bromo-2-fluorophenyl)(phenyl)methanone is supported by studies investigating structurally related compounds. For instance, similar aryl ketones have shown activity against human cancer cell lines, including glioblastoma and melanoma . The mechanism often involves the compound acting as an electrophile, forming covalent bonds with nucleophilic sites on target proteins, which can lead to modulation of enzyme activity or receptor interactions.

Table 1: Summary of Anticancer Activity in Related Compounds

The biological activity of (5-Bromo-2-fluorophenyl)(phenyl)methanone is primarily attributed to its ability to act as an electrophile in nucleophilic reactions. The electron-withdrawing nature of the bromine and fluorine substituents increases the electrophilicity of the carbonyl carbon, facilitating interactions with nucleophilic sites on enzymes and receptors. This interaction can lead to inhibition or activation of various biological pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluating similar brominated compounds found that they exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes due to increased lipophilicity from halogen substitutions.

- Anticancer Activity : In a comparative study, derivatives similar to (5-Bromo-2-fluorophenyl)(phenyl)methanone were tested against multiple cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through oxidative stress pathways.

Scientific Research Applications

Synthesis of Key Intermediates

The compound serves as a critical building block in the synthesis of various pharmaceuticals, particularly SGLT2 inhibitors. For instance, it has been utilized in the synthesis of diarylmethanes through Friedel-Crafts acylation, demonstrating its versatility in organic synthesis . The synthesis method typically involves:

- Reagents : Titanium tetrachloride (TiCl₄) and sodium borohydride (NaBH₄) are commonly used to facilitate the reaction.

- Conditions : The reaction is often conducted under controlled temperatures to optimize yields.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives synthesized from (5-bromo-2-fluorophenyl)(phenyl)methanone. For example, a derivative was evaluated for its inhibitory effects on SPC-A-1 human lung adenocarcinoma cells. The findings indicated significant cytotoxicity, suggesting that this compound could be further developed into an anticancer agent .

SGLT2 Inhibitors

This compound is also integral in the synthesis of SGLT2 inhibitors, which are used in managing diabetes by preventing glucose reabsorption in the kidneys. The synthesis involves creating complex structures that include (5-bromo-2-fluorophenyl)(phenyl)methanone as a core component .

Agrochemical Applications

In addition to its pharmaceutical relevance, (5-bromo-2-fluorophenyl)(phenyl)methanone is recognized for its potential applications in agrochemicals. Its derivatives have been explored for their efficacy as pesticides and herbicides, providing a basis for developing new agricultural products .

Case Studies and Research Findings

Several case studies illustrate the compound's application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare (5-Bromo-2-fluorophenyl)(phenyl)methanone with analogs differing in substituents, aromatic systems, or functional groups. Key differences in molecular properties, synthesis, and applications are highlighted.

Substitution on the Aromatic Rings

A. (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

- Structure : Replaces the phenyl group with a cyclopropyl ring.

- Molecular Formula : C₁₀H₈BrFO (MW: 243.08 g/mol) .

- Lower molecular weight (243.08 vs. 279.12 g/mol for the parent compound) may improve solubility in non-polar solvents.

B. (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

- Structure : Substitutes the 5-bromo-2-fluorophenyl group with a 5-bromo-3-methylbenzofuran system.

- Molecular Formula : C₁₆H₁₁BrO₂ (MW: 315.17 g/mol) .

- Key Differences :

- The benzofuran moiety adds a fused oxygen-containing heterocycle, enhancing π-conjugation and stability.

- Methyl substitution at the 3-position may sterically hinder interactions in biological systems compared to the parent compound.

Halogen Substitution Variants

A. 5-Bromo-2-chlorophenyl-(4-(tetrahydrofuran-3-yloxy)phenyl)methanone

- Structure : Replaces fluorine with chlorine and adds a tetrahydrofuran-3-yloxy group.

- Key Differences :

B. (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone

- Structure: Adds an amino group to the bromophenyl ring.

- Molecular Formula: C₁₃H₉BrFNO (MW: 294.11 g/mol).

- Key Differences: The amino group enables hydrogen bonding, enhancing solubility in aqueous media (e.g., DMSO or methanol) . Potential for functionalization via diazotization or amide coupling.

Heterocyclic and Multi-Ring Systems

A. Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1)

- Structure: Features thiadiazole rings linked to the methanone core.

- Increased molecular complexity (MW: ~500–600 g/mol) may reduce bioavailability.

B. (5-Bromo-2-hydroxyphenyl)(4-propyl-cyclohexyl)methanone

- Structure : Replaces phenyl with a 4-propylcyclohexyl group and adds a hydroxyl substituent.

- Key Differences :

Data Tables Summarizing Key Comparisons

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| (5-Bromo-2-fluorophenyl)(phenyl)methanone | C₁₃H₈BrFO | 279.12 | Br, F on phenyl |

| (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone | C₁₀H₈BrFO | 243.08 | Cyclopropyl instead of phenyl |

| (5-Bromo-3-methylbenzofuran-2-yl)(phenyl)methanone | C₁₆H₁₁BrO₂ | 315.17 | Benzofuran, methyl group |

| 5-Bromo-2-chlorophenyl-(4-(THF-3-yloxy)phenyl)methanone | - | - | Cl, THF-3-yloxy |

| (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone | C₁₃H₉BrFNO | 294.11 | NH₂ on bromophenyl |

Preparation Methods

Reaction Mechanism and Conditions

- Substrates : 5-Bromo-2-fluorobenzene derivatives or corresponding benzoic acid derivatives.

- Acylating agent : Benzoyl chloride or benzoyl derivatives.

- Catalysts : Anhydrous AlCl₃ or TiCl₄.

- Solvent : Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

- Temperature : Typically 0–30 °C to control reaction rate and selectivity.

The reaction proceeds via electrophilic aromatic substitution, where the acyl cation generated by the Lewis acid catalyst attacks the aromatic ring to form the ketone.

Representative Procedure and Yield

A documented procedure involves the conversion of 5-bromo-2-methylbenzoic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF), followed by Friedel–Crafts acylation with 2-(4-fluorophenyl)thiophene or phenyl derivatives in the presence of TiCl₄ at low temperatures. This method yields the ketone product in high purity and good yield (~88%) as a pale-yellow solid.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acid chloride formation | 5-Bromo-2-methylbenzoic acid + SOCl₂ + DMF | Acid chloride intermediate |

| Friedel–Crafts acylation | Acid chloride + aromatic substrate + TiCl₄ | (5-Bromo-2-fluorophenyl)(phenyl)methanone |

| Purification | Column chromatography or recrystallization | Pure ketone product |

| Yield | ~85–90% | High yield |

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

Though less common for direct ketone synthesis, Suzuki coupling of aryl boronic acids with aryl halides can be adapted for constructing the biaryl framework, which can then be oxidized to the ketone. This method offers mild conditions and functional group tolerance but typically requires additional oxidation steps.

Reduction of Diaryl Ketones

In some protocols, diarylmethanones are synthesized by Friedel–Crafts acylation followed by selective reduction to diarylmethanes. The reduction can be achieved by TiCl₄/NaBH₄ or InCl₃/Al/BF₃·OEt₂ systems, providing clean conversion with minimal side products.

Purification and Characterization Techniques

Purification of the synthesized (5-Bromo-2-fluorophenyl)(phenyl)methanone is commonly performed by silica gel column chromatography using hexane/ethyl acetate mixtures or by recrystallization from suitable solvents.

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the aromatic substitution pattern and carbonyl presence.

- Fourier Transform Infrared Spectroscopy (FTIR) : Carbonyl stretch observed around 1639–1700 cm⁻¹.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight.

- Melting Point Determination : Provides purity assessment.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel–Crafts Acylation | 5-Bromo-2-methylbenzoic acid, SOCl₂, benzoyl chloride | AlCl₃ or TiCl₄ | 0–30 °C, CH₂Cl₂ solvent | 85–90 | High yield, straightforward, scalable |

| Suzuki Coupling + Oxidation | Aryl boronic acid, aryl halide | Pd catalyst | Mild, multi-step | Variable | Requires additional oxidation step |

| Reduction of Diaryl Ketones | Diarylmethanone intermediates | TiCl₄/NaBH₄ or InCl₃/Al/BF₃·OEt₂ | Room temperature | High | For conversion to diarylmethanes |

Research Findings and Practical Insights

- TiCl₄-mediated Friedel–Crafts acylation offers cleaner reactions and better yields compared to traditional AlCl₃ catalysis, with fewer side reactions and easier work-up.

- The use of SOCl₂ with catalytic DMF efficiently converts carboxylic acids to acid chlorides, a critical step for successful acylation.

- Purification via column chromatography with hexane/ethyl acetate (20:1) ratio is effective for isolating the pure ketone.

- Spectroscopic data consistently confirm the presence of the bromo and fluoro substituents and the ketone functionality, ensuring structural integrity.

Q & A

Q. What are the common synthetic routes for (5-Bromo-2-fluorophenyl)(phenyl)methanone?

The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, bromo-fluorobenzene derivatives can react with benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form the methanone scaffold. Multi-step protocols may include halogenation or functional group interconversion, with purification via column chromatography or recrystallization .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.

- FTIR : Identification of carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C-Br/F vibrations.

- Elemental Analysis : Validation of molecular formula (e.g., C₁₃H₈BrFO).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification .

Q. How is the purity of (5-Bromo-2-fluorophenyl)(phenyl)methanone assessed?

Purity is determined using HPLC with UV detection (λ ~254 nm) or GC for volatile intermediates. Melting point analysis and thin-layer chromatography (TLC) are supplementary methods. For crystallized samples, powder XRD can confirm phase purity .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using software like SHELX?

Single-crystal XRD data are processed via SHELXT for structure solution and SHELXL for refinement. Key steps include:

Q. What strategies resolve discrepancies between computational and experimental structural data?

Discrepancies in bond lengths/angles (e.g., C-Br vs. C-F distances) are addressed by:

Q. How can reaction yields be optimized in multi-step syntheses?

Key strategies include:

Q. What are the challenges in analyzing substituent effects on bioactivity?

The bromine/fluorine substituents influence lipophilicity and electronic properties. Methods include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.